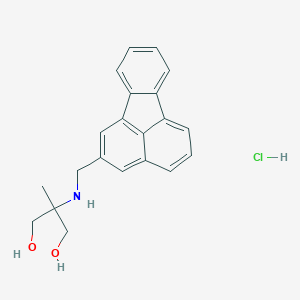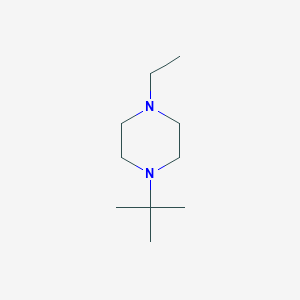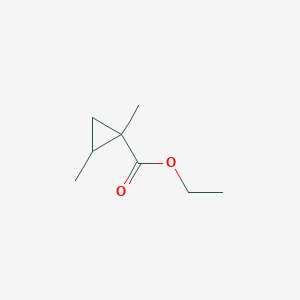
4,5,7-Trichloro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trichloro-2,1,3-benzothiadiazole (TCBT) is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. TCBT has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research and development.
Wirkmechanismus
The mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole is not fully understood, but it has been suggested that it may act by binding to specific proteins or enzymes in cells, leading to changes in their function and activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have a wide range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and antibacterial activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have potential neuroprotective effects, making it a promising compound for further research in the field of neuroscience.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5,7-Trichloro-2,1,3-benzothiadiazole in lab experiments is its unique optical and electronic properties, which make it a versatile compound for various applications. However, 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have limited solubility in water, which may pose challenges for certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4,5,7-Trichloro-2,1,3-benzothiadiazole, including further optimization of its synthesis method, exploration of its potential therapeutic applications, and investigation of its unique optical and electronic properties for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole and its potential effects on human health.
Synthesemethoden
The synthesis of 4,5,7-Trichloro-2,1,3-benzothiadiazole involves the reaction of 2-aminothiophenol with chlorosulfonic acid and phosphorus pentachloride. The resulting product is then treated with sodium hydroxide to yield 4,5,7-Trichloro-2,1,3-benzothiadiazole. This synthesis method has been widely used and optimized for large-scale production of 4,5,7-Trichloro-2,1,3-benzothiadiazole.
Wissenschaftliche Forschungsanwendungen
4,5,7-Trichloro-2,1,3-benzothiadiazole has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential material for organic electronics. 4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have unique optical and electronic properties, making it a promising compound for further research and development.
Eigenschaften
CAS-Nummer |
1982-55-4 |
|---|---|
Produktname |
4,5,7-Trichloro-2,1,3-benzothiadiazole |
Molekularformel |
C6HCl3N2S |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
4,5,7-trichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HCl3N2S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H |
InChI-Schlüssel |
SZYWFOPNFNROQB-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
melting_point |
122.0 °C |
Andere CAS-Nummern |
1982-55-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

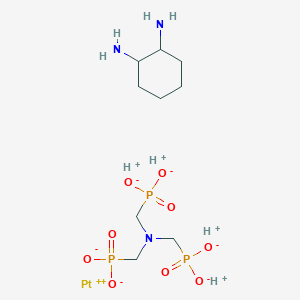

![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)

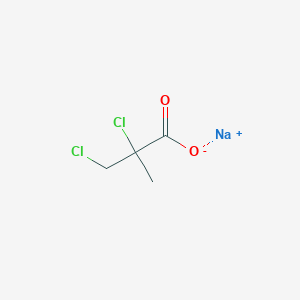
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
